(1R)-1-(furan-2-yl)ethan-1-amine
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Overview
Description
(1R)-1-(furan-2-yl)ethan-1-amine is an organic compound that features a furan ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(furan-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available furan and a suitable amine precursor.
Reaction Conditions: The furan ring is functionalized through a series of reactions, such as halogenation or lithiation, followed by nucleophilic substitution to introduce the ethanamine group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(furan-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amine group can be reduced to form corresponding amines or amides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of the furan ring can yield furan-2-carboxylic acid.
Reduction: Reduction of the amine group can yield (1R)-1-(furan-2-yl)ethanol.
Scientific Research Applications
(1R)-1-(furan-2-yl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-(furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(furan-2-yl)ethan-1-amine: The enantiomer of (1R)-1-(furan-2-yl)ethan-1-amine, which may have different biological activities.
2-Furylmethylamine: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a furan ring and an ethanamine group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R)-1-(furan-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXGCMLOKDKUAX-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426952 |
Source
|
Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132523-44-5 |
Source
|
Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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